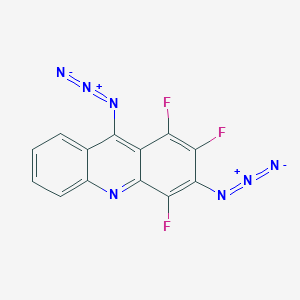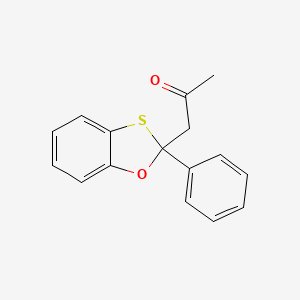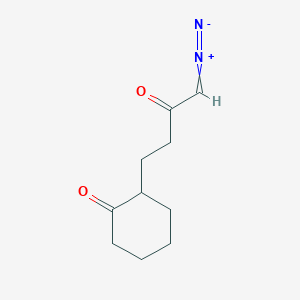![molecular formula C17H30ClN B14607321 N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride CAS No. 58048-55-8](/img/structure/B14607321.png)
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a heptan-2-amine group attached to a 2,4,6-trimethylphenylmethyl group, with the hydrochloride salt form enhancing its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4,6-trimethylbenzyl chloride with heptan-2-amine under basic conditions to form the intermediate N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events that result in the desired physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- 2,4,6-Trimethyl-N-phenylaniline
- Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine)
Uniqueness
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
58048-55-8 |
|---|---|
Formule moléculaire |
C17H30ClN |
Poids moléculaire |
283.9 g/mol |
Nom IUPAC |
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-6-7-8-9-16(5)18-12-17-14(3)10-13(2)11-15(17)4;/h10-11,16,18H,6-9,12H2,1-5H3;1H |
Clé InChI |
NTTSXCNSDWNCBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NCC1=C(C=C(C=C1C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


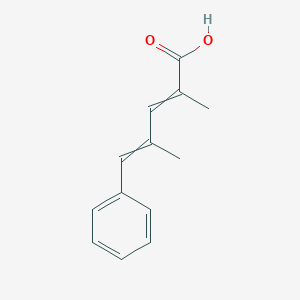
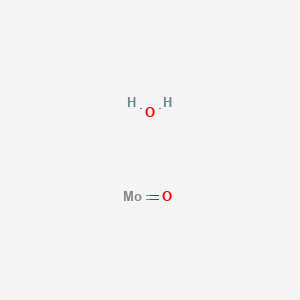
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

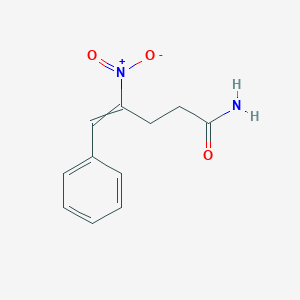
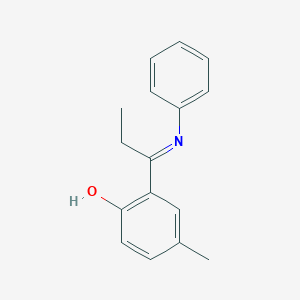
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
